![molecular formula C13H9Cl2NO4 B5616067 2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime](/img/structure/B5616067.png)
2-furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime
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Overview
Description
Synthesis Analysis
The synthesis of furfural derivatives like 2-furaldehyde oximes involves starting materials such as furfural and oxammonium hydrochloride. Studies have optimized conditions to achieve high purity and yield, underlining the importance of controlling factors such as pH, reaction temperature, and reagent ratio for efficient synthesis (Li Man-zhen, 2012).
Molecular Structure Analysis
The molecular structure of 2-furaldehyde and its derivatives has been thoroughly investigated, including gas-phase basicity and preferred protonation sites. Computational and experimental approaches provide insights into their structural characteristics, emphasizing the aldehydic oxygen atom's role in chemical behavior (A. Ricci et al., 2012).
Chemical Reactions and Properties
Furfural and its derivatives participate in various chemical reactions, including photochemical reactions leading to the synthesis of oxetanes and other compounds. Such studies highlight the reactivity of furfural derivatives under different conditions and their potential to form novel compounds (S. Toki et al., 1965).
Physical Properties Analysis
Investigations into the physical properties of 2-furaldehyde derivatives reveal significant findings on their gas-phase basicity, proton affinity, and stability, offering valuable information for understanding their behavior in various chemical environments (A. Ricci et al., 2012).
Chemical Properties Analysis
The chemical properties of 2-furaldehyde derivatives are closely linked to their molecular structure, influencing their reactivity and interactions. Studies on oxime derivatives, for example, discuss mechanisms involving electron transfer and hydrogen atom abstraction, shedding light on the pathways leading to the formation of aldehydes and nitriles under specific conditions (H. J. D. de Lijser et al., 2006).
Mechanism of Action
Safety and Hazards
Future Directions
Furfural is one of the oldest organic chemicals available readily purified from natural precursors . It is derived from dried biomass and is used in addition to ethanol, acetic acid, and sugar . The use of furan platform chemicals (FPCs) directly available from biomass (like furfural) is expected to increase as the chemical industry switches from traditional resources such as crude oil to biomass .
properties
IUPAC Name |
[(E)-furan-2-ylmethylideneamino] 2-(2,4-dichlorophenoxy)acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9Cl2NO4/c14-9-3-4-12(11(15)6-9)19-8-13(17)20-16-7-10-2-1-5-18-10/h1-7H,8H2/b16-7+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMQAQWBPGLEEDH-FRKPEAEDSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C=NOC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=COC(=C1)/C=N/OC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9Cl2NO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Furaldehyde O-[2-(2,4-dichlorophenoxy)acetyl]oxime |
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